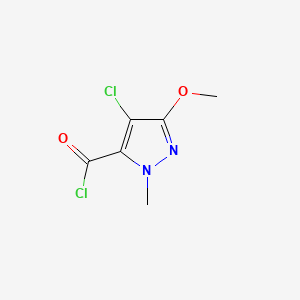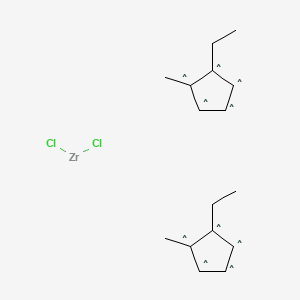
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) is an organic compound with the molecular formula C4H8O2S and a molecular weight of 120.17 g/mol . This compound is characterized by the presence of a propenol group and a methylsulfinyl group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) involves several synthetic routes and reaction conditions. One common method includes the reaction of propenol with a methylsulfinyl precursor under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific details on the reaction conditions and catalysts used are typically proprietary to industrial manufacturers .
Chemical Reactions Analysis
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism by which 1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) exerts its effects involves interactions with molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) can be compared with other similar compounds, such as:
2-Propen-1-ol, 3-(methylsulfinyl)-: Similar structure but different positional isomer.
1-Propen-2-ol, 3-(methylthio)-: Contains a methylthio group instead of a methylsulfinyl group.
1-Propen-2-ol, 3-(methylsulfonyl)-: Contains a methylsulfonyl group, which is a higher oxidation state of the sulfur atom.
The uniqueness of 1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
191920-24-8 |
|---|---|
Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
3-methylsulfinylprop-1-en-2-ol |
InChI |
InChI=1S/C4H8O2S/c1-4(5)3-7(2)6/h5H,1,3H2,2H3 |
InChI Key |
ZCIJILXBBSEJTN-UHFFFAOYSA-N |
SMILES |
CS(=O)CC(=C)O |
Canonical SMILES |
CS(=O)CC(=C)O |
Synonyms |
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine](/img/structure/B574194.png)


![5-Methoxy-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574205.png)



